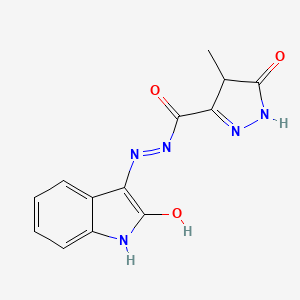![molecular formula C16H20N4OS B5117749 1-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-4-phenylpiperazine](/img/structure/B5117749.png)
1-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-4-phenylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-4-phenylpiperazine, also known as MPTP, is a chemical compound that has been widely used in scientific research to study the mechanisms of action and physiological effects of drugs. MPTP is a potent inhibitor of monoamine oxidase B (MAO-B), an enzyme that breaks down dopamine in the brain.
Mecanismo De Acción
1-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-4-phenylpiperazine is a potent inhibitor of MAO-B, an enzyme that breaks down dopamine in the brain. By inhibiting MAO-B, 1-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-4-phenylpiperazine increases the levels of dopamine in the brain, leading to Parkinson's disease-like symptoms. 1-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-4-phenylpiperazine is metabolized by MAO-B to form MPP+, a toxic compound that selectively destroys dopaminergic neurons in the substantia nigra, leading to Parkinson's disease-like symptoms.
Biochemical and Physiological Effects:
1-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-4-phenylpiperazine has been shown to induce Parkinson's disease-like symptoms in animal models. The biochemical and physiological effects of 1-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-4-phenylpiperazine include decreased dopamine levels in the brain, selective destruction of dopaminergic neurons in the substantia nigra, and motor deficits.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-4-phenylpiperazine has several advantages for lab experiments. It is a potent inhibitor of MAO-B, making it an effective tool to study the mechanisms of action and physiological effects of drugs. It has been extensively studied in animal models, making it a well-established model for Parkinson's disease research. However, 1-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-4-phenylpiperazine also has limitations for lab experiments. It is a toxic compound that can cause severe Parkinson's disease-like symptoms in animal models, making it difficult to use in long-term studies. Additionally, the use of 1-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-4-phenylpiperazine in humans is limited due to its toxicity.
Direcciones Futuras
There are several future directions for 1-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-4-phenylpiperazine research. One direction is to develop new drugs that target MAO-B and have fewer side effects than 1-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-4-phenylpiperazine. Another direction is to study the role of 1-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-4-phenylpiperazine in the development of Parkinson's disease and other neurodegenerative disorders. Additionally, the use of 1-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-4-phenylpiperazine in combination with other drugs may provide new insights into the mechanisms of action and physiological effects of drugs.
Métodos De Síntesis
1-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-4-phenylpiperazine can be synthesized by reacting 1-methyl-1H-imidazole-2-thiol with 4-bromophenylpiperazine in the presence of acetic anhydride. The resulting product is then purified by column chromatography to obtain pure 1-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-4-phenylpiperazine.
Aplicaciones Científicas De Investigación
1-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-4-phenylpiperazine has been widely used in scientific research to study the mechanisms of action and physiological effects of drugs. It has been used as a tool to induce Parkinson's disease-like symptoms in animal models. 1-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-4-phenylpiperazine is metabolized by MAO-B to form MPP+, a toxic compound that selectively destroys dopaminergic neurons in the substantia nigra, leading to Parkinson's disease-like symptoms.
Propiedades
IUPAC Name |
2-(1-methylimidazol-2-yl)sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4OS/c1-18-8-7-17-16(18)22-13-15(21)20-11-9-19(10-12-20)14-5-3-2-4-6-14/h2-8H,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUVHHQBEIVDHQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-methyl-5-[(1,3-thiazol-2-ylamino)carbonyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B5117675.png)
![methyl 4-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B5117678.png)
![3-({[(3-bromo-4-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5117684.png)
![3-{[(3,4,5-trimethoxyphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B5117691.png)

![N-1,3-benzodioxol-5-yl-3-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}propanamide](/img/structure/B5117706.png)
![N-(4-bromophenyl)-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}sulfamide](/img/structure/B5117707.png)
![1-(5-chloro-1H-benzimidazol-2-yl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]methanamine](/img/structure/B5117716.png)
![N-{3-(4-bromophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}glycine](/img/structure/B5117723.png)
![4-[1-(2-chlorophenyl)-1H-pyrazol-4-yl]-N-[(2S)-tetrahydrofuran-2-ylmethyl]pyrimidin-2-amine](/img/structure/B5117735.png)
![5-{4-[2-(2-chlorophenoxy)ethoxy]-3-methoxybenzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5117740.png)

![3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide](/img/structure/B5117761.png)